Cas no 128352-83-0 ([1]Benzothieno[2,3-d]pyrimidine-2(3H)-thione,5,6,7,8-tetrahydro-4-phenyl-3-(2-phenylethyl)-)

[1]Benzothieno[2,3-d]pyrimidine-2(3H)-thione,5,6,7,8-tetrahydro-4-phenyl-3-(2-phenylethyl)- structure
128352-83-0 structure
Product name:[1]Benzothieno[2,3-d]pyrimidine-2(3H)-thione,5,6,7,8-tetrahydro-4-phenyl-3-(2-phenylethyl)-
CAS No:128352-83-0
MF:C24H22N2S2
MW:402.57488
CID:211097
PubChem ID:3080439

[1]Benzothieno[2,3-d]pyrimidine-2(3H)-thione,5,6,7,8-tetrahydro-4-phenyl-3-(2-phenylethyl)- Chemical and Physical Properties

Names and Identifiers

    • [1]Benzothieno[2,3-d]pyrimidine-2(3H)-thione,5,6,7,8-tetrahydro-4-phenyl-3-(2-phenylethyl)-
    • 4-phenyl-3-(2-phenylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2-thione
    • BRN 3570190
    • 128352-83-0
    • DTXSID70155859
    • (1)Benzothieno(2,3-d)pyrimidine-2(3H)-thione, 5,6,7,8-tetrahydro-4-phenyl-3-(2-phenylethyl)-
    • 4-Phenyl-3-(2-phenylethyl)-5,6,7,8-tetrahydro-(1)benzothieno(2,3-d)pyrimidine-2(3H)-thione
    • Inchi: InChI=1S/C24H22N2S2/c27-24-25-23-21(19-13-7-8-14-20(19)28-23)22(18-11-5-2-6-12-18)26(24)16-15-17-9-3-1-4-10-17/h1-6,9-12H,7-8,13-16H2
    • InChI Key: JSGUEGQUIFMNRW-UHFFFAOYSA-N
    • SMILES: C1C=CC(CCN2C(=S)N=C3SC4CCCCC=4C3=C2C2C=CC=CC=2)=CC=1

Computed Properties

  • Exact Mass: 402.12266
  • Monoisotopic Mass: 402.12244106g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 721
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 73Ų
  • XLogP3: 5.5

Experimental Properties

  • PSA: 15.6

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